(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid
Overview
Description
(2’-Bromo-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a boronic acid group attached to a biphenyl structure with a bromine substituent, making it a versatile reagent for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2’-Bromo-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of 2’-bromo-[1,1’-biphenyl]. One common method is the reaction of 2’-bromo-[1,1’-biphenyl] with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for scalability, including the use of efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions: (2’-Bromo-[1,1’-biphenyl]-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling. It can also participate in other reactions like oxidation and substitution .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the bromine substituent.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds are the primary products
Oxidation: Boronic acids can be converted to phenols.
Substitution: Substituted biphenyl derivatives are formed.
Scientific Research Applications
(2’-Bromo-[1,1’-biphenyl]-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through cross-coupling reactions
Biology: Utilized in the development of fluorescent probes and sensors for biological imaging.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Employed in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The primary mechanism of action for (2’-Bromo-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination to form the desired biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Bromo-4,4’-biphenylboronic acid
Comparison: (2’-Bromo-[1,1’-biphenyl]-2-yl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. Compared to phenylboronic acid, it offers enhanced reactivity due to the electron-withdrawing bromine substituent .
Properties
IUPAC Name |
[2-(2-bromophenyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BBrO2/c14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(15)16/h1-8,15-16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYVFENPSFGAIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2Br)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BBrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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